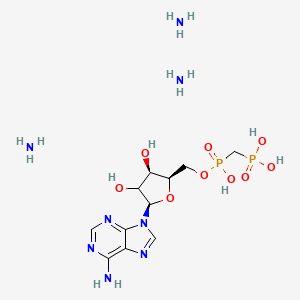

MethADP (triammonium)

Description

MethADP (Adenosine 5'-(α,β-methylene)diphosphate triammonium) is a potent and specific inhibitor of ecto-5'-nucleotidase (CD73), an enzyme critical in the ATP-adenosine pathway. CD73 catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine, a signaling molecule implicated in immunosuppression, cancer progression, and inflammatory responses . MethADP triammonium is widely used in preclinical research to study adenosine-mediated pathways in neurological disorders, cardiovascular diseases, and cancer .

Properties

Molecular Formula |

C11H26N8O9P2 |

|---|---|

Molecular Weight |

476.32 g/mol |

IUPAC Name |

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;azane |

InChI |

InChI=1S/C11H17N5O9P2.3H3N/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);3*1H3/t5-,7+,8?,11-;;;/m1.../s1 |

InChI Key |

YVNOVOOCZCMYRN-XFFDLAHRSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: MethADP (triammonium) is synthesized through a series of chemical reactions involving adenosine derivativesThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of MethADP (triammonium) involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques. The final product is then dried and stored under specific conditions to maintain its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: MethADP (triammonium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the diphosphate moiety.

Substitution: Substitution reactions can occur at the methylene group, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions include various adenosine derivatives with modified diphosphate groups. These derivatives are used in further research to study their biological activities .

Scientific Research Applications

MethADP (triammonium) has a wide range of applications in scientific research:

Chemistry: It is used to study the ATP-adenosine pathway and its role in cellular metabolism.

Biology: The compound is used to investigate the effects of CD73 inhibition on cellular processes.

Medicine: Research on MethADP (triammonium) helps in understanding its potential therapeutic applications in diseases where the ATP-adenosine pathway is involved.

Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

MethADP (triammonium) exerts its effects by inhibiting the activity of CD73, an enzyme involved in the conversion of AMP to adenosine. By inhibiting CD73, MethADP (triammonium) reduces the production of adenosine, thereby affecting various cellular processes. The molecular targets include the CD73 enzyme and the ATP-adenosine pathway .

Comparison with Similar Compounds

Comparison with Similar CD73 Inhibitors

Key Competitors in CD73 Inhibition

The following compounds are prominent CD73 inhibitors used in research:

MethADP (Triammonium)

PSB-12379

CD73-IN-1

MethADP Sodium Salt

OP-5244 Sodium

Table 1: Comparative Analysis of CD73 Inhibitors

*MethADP sodium salt at 20 µM partially inhibits adenosine formation, while 100 µM achieves complete inhibition in cell models .

Mechanistic and Functional Differences

- Potency and Specificity: PSB-12379 exhibits superior affinity for human CD73 (Kd = 2.21 nM) compared to MethADP, making it preferable for high-sensitivity assays . OP-5244 Sodium demonstrates exceptional potency (IC₅₀ = 0.25 nM) and oral bioavailability, positioning it as a candidate for therapeutic development, unlike MethADP, which remains a research tool . MethADP Sodium Salt shows concentration-dependent efficacy, with 100 µM required for full inhibition in renal carcinoma cells (A498 and RT4), suggesting lower intrinsic activity than PSB-12379 or OP-5244 .

Structural and Solubility Considerations :

- MethADP triammonium and its sodium salt differ in counterions, affecting solubility and compatibility with experimental buffers. The triammonium form is often used in cell culture media, while the sodium salt is suited for in vitro enzymatic assays .

- CD73-IN-1 , derived from patent WO 2017153952, represents a structurally distinct class but lacks disclosed mechanistic data .

- Functional Outcomes in Models: In hippocampal dentate gyrus (DG) cells, MethADP (20 µM) failed to alter KCl-induced inosine levels, suggesting extracellular AMP-to-adenosine conversion is minor in this context . Conversely, MethADP sodium salt effectively blocked adenosine formation in renal cancer cells, highlighting tissue-specific CD73 activity .

Research and Therapeutic Implications

Q & A

Q. What is the biochemical role of MethADP (triammonium) in ATP-adenosine pathway studies?

MethADP (Adenosine 5'-(α,β-methylene)diphosphate triammonium) is a non-hydrolyzable ATP analog that acts as a competitive inhibitor of CD73, an ectonucleotidase critical for converting extracellular ATP to adenosine. This inhibition blocks the ATP-adenosine signaling axis, enabling researchers to study downstream effects on immune regulation, tumor microenvironments, and inflammatory responses. Experimental validation typically involves enzyme activity assays (e.g., malachite green phosphate detection) and cell-based models to quantify adenosine suppression .

Q. What are the standard methods for characterizing MethADP’s purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is commonly used to assess purity. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 37°C) are conducted to determine shelf life. Researchers should also validate batch-to-batch consistency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers control for off-target effects when using MethADP in CD73 inhibition assays?

Include parallel experiments with:

- Negative controls : Non-inhibited CD73 activity (e.g., untreated cells or recombinant CD73).

- Positive controls : Established CD73 inhibitors like α,β-methylene ADP (alternative analogs).

- Specificity checks : Test MethADP against related enzymes (e.g., CD39, alkaline phosphatases) to rule out cross-reactivity. Dose-response curves (IC50 calculations) further validate selectivity .

Advanced Research Questions

Q. How can contradictory data on MethADP’s efficacy in CD73 inhibition be resolved?

Discrepancies often arise from differences in:

- Experimental models : In vitro (recombinant CD73) vs. in vivo (tumor-bearing mice).

- Microenvironmental factors : pH, ATP concentration, and co-existing ectonucleotidases. To address contradictions:

- Perform meta-analysis of existing datasets, prioritizing studies with standardized protocols (e.g., identical buffer conditions).

- Use knockout models (e.g., CD73−/− mice) to isolate MethADP’s effects from compensatory pathways .

Q. What methodological considerations are critical when designing longitudinal studies with MethADP in animal models?

Key factors include:

- Dosing regimen : Optimize frequency based on MethADP’s half-life (e.g., daily vs. weekly administration).

- Bioavailability : Use pharmacokinetic (PK) profiling to assess tissue penetration (e.g., tumor vs. plasma concentrations).

- Endpoint selection : Combine functional (e.g., tumor growth suppression) and molecular (e.g., adenosine levels via LC-MS/MS) metrics. Ensure compliance with institutional animal care protocols .

Q. How can researchers integrate multi-omics data to elucidate MethADP’s systemic impact beyond CD73 inhibition?

Apply a systems biology approach :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated models.

- Metabolomics : LC-MS to map adenosine-related metabolites (e.g., inosine, hypoxanthine).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify CD73 protein turnover. Use tools like STRING or MetaboAnalyst to integrate datasets and identify cross-pathway interactions .

Q. What strategies improve reproducibility when using MethADP in high-throughput screening (HTS)?

- Automation : Use liquid handlers to minimize pipetting variability.

- Plate normalization : Include internal controls (e.g., Z’-factor calculations) to assess assay robustness.

- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by embedding metadata (e.g., batch numbers, incubation times) into raw data files. Tools like DataUp can automate metadata generation .

Methodological Best Practices

- Data Management : Create a Data Management Plan (DMP) specifying how MethADP-related data (e.g., inhibition kinetics, omics datasets) will be stored, annotated, and shared. Use community standards like MIAME for microarray data or ISA-Tab for multi-omics studies .

- Ethical Compliance : For clinical correlation studies, ensure alignment with protocols for human-derived samples (e.g., informed consent, IRB approvals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.